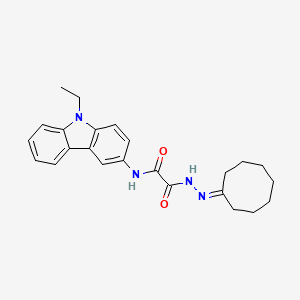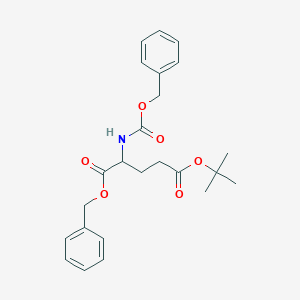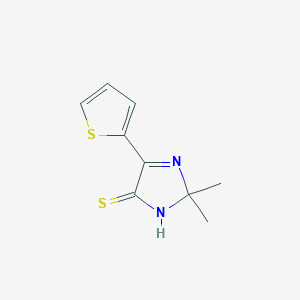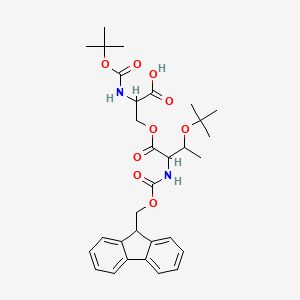![molecular formula C14H14N2O3 B15156345 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 851015-57-1](/img/structure/B15156345.png)
2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The compound’s structure features an isoindoline nucleus and carbonyl groups at positions 1 and 3, which contribute to its unique chemical properties.
準備方法
The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions, resulting in yields between 47-95% . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.
化学反応の分析
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindoline-1,3-dione derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . Additionally, it has shown potential in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
作用機序
The mechanism of action of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . These interactions are often studied using molecular docking and in silico analysis to predict binding affinities and pharmacokinetic parameters .
類似化合物との比較
Similar compounds to 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as N-isoindoline-1,3-diones and fused multifunctionalized isoindole-1,3-diones . These compounds share the isoindoline-1,3-dione scaffold but differ in their substitution patterns and functional groups.
特性
CAS番号 |
851015-57-1 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-[4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3 |
InChIキー |
NWLNGIIZVRBQSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)

![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)

![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)

![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)

